
5-Formylthiophene-3-carboxylic acid
Overview
Description
5-Formylthiophene-3-carboxylic acid (CAS: 89324-44-7) is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₆H₄O₃S, with a molecular weight of 170.16 g/mol (exact mass: 170.19) . The compound is characterized by its dual functional groups, which enhance its reactivity and utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science intermediates. Derivatives such as methyl 5-formylthiophene-3-carboxylate (CAS: 67808-66-6) are also prominent, often serving as precursors in coupling reactions or metal-organic frameworks .
Key identifiers include:
Preparation Methods
Vilsmeier-Haack Formylation as a Core Methodology
The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 5-position of thiophene derivatives. This electrophilic aromatic substitution reaction utilizes the Vilsmeier-Haack reagent (VH), traditionally prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Recent advancements have introduced greener alternatives, such as substituting POCl₃ with phthaloyl dichloride (OPC) in toluene or 2-chlorotoluene, which generates phthalic anhydride as a recoverable byproduct .
Key Steps in Vilsmeier-Haack Formylation:
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Reagent Preparation : Combining DMF with OPC in anhydrous toluene under nitrogen atmosphere yields the VH reagent, avoiding toxic reagents like phosgene .
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Formylation Reaction : The thiophene precursor (e.g., thiophene-3-carboxylic acid) reacts with VH at 0–5°C, followed by gradual warming to room temperature.
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Work-Up : Hydrolysis with ice-cold water precipitates the product, which is purified via recrystallization or chromatography.
Advantages :
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High regioselectivity for the 5-position due to the electron-donating effect of the carboxylic acid group at position 3.
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Scalability for industrial production using continuous flow reactors .
Alternative Formylation Strategies
While the Vilsmeier-Haack method dominates, other approaches have been explored for specific scenarios:
Duff Reaction
The Duff reaction employs hexamine (hexamethylenetetramine) as a formylating agent under acidic conditions. This method is less common due to lower yields (40–60%) but offers compatibility with acid-sensitive substrates.
Gattermann-Koch Reaction
Using hydrogen cyanide and hydrochloric acid in the presence of a Lewis catalyst (e.g., AlCl₃), this method formylates electron-rich aromatic rings. However, safety concerns with hydrogen cyanide limit its industrial adoption.
Carboxylation Techniques for Thiophene Derivatives
Introducing the carboxylic acid group at position 3 typically involves one of two strategies:
Direct Carboxylation via Carbon Dioxide
Thiophene derivatives undergo carboxylation using CO₂ under high pressure (50–100 bar) and elevated temperatures (80–120°C) in the presence of a palladium catalyst. This method achieves moderate yields (55–70%) but requires specialized equipment .
Oxidation of Methyl Groups
Starting from 3-methylthiophene, oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium converts the methyl group to a carboxylic acid. This method is cost-effective but generates stoichiometric amounts of toxic waste.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency, safety, and yield. Key considerations include:
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Solvent Selection : Toluene is preferred for its low toxicity and ease of recovery .
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Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs.
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Byproduct Management : Phthalic anhydride from green VH reagent synthesis is repurposed in plasticizer production .
Table 1: Comparative Analysis of Preparation Methods
Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
---|---|---|---|---|
Vilsmeier-Haack | 75–85 | 0–25 | High regioselectivity | Requires anhydrous conditions |
Duff Reaction | 40–60 | 100–120 | Acid tolerance | Low yield |
Direct Carboxylation | 55–70 | 80–120 | Uses CO₂ | High-pressure equipment |
Oxidation | 65–75 | 60–80 | Low-cost starting materials | Toxic waste generation |
Recent Advances in Green Chemistry
The development of eco-friendly VH reagent synthesis using phthaloyl dichloride represents a paradigm shift . This approach eliminates toxic byproducts and enables phthalic anhydride recovery, aligning with circular economy principles. Additionally, microwave-assisted reactions reduce energy consumption by shortening reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
5-Formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxythiophene-3-carboxylic acid.
Reduction: 5-Hydroxymethylthiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
5-Formylthiophene-3-carboxylic acid has the molecular formula and a molecular weight of 156.16 g/mol. The compound features a thiophene ring with both a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity and ability to form hydrogen bonds with biological targets.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an essential building block in the synthesis of various organic compounds. Its functional groups allow for multiple reactions, including:
- Aldol Condensation : The formyl group can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
- Cycloaddition Reactions : It can act as a reactant in cycloaddition reactions, particularly with azomethines and enamines, facilitating the synthesis of more complex structures .
Medicinal Chemistry
Enzyme Inhibition Studies
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been investigated for its potential as an inhibitor of various enzymes, including:
- D-amino Acid Oxidase (DAO) : A study demonstrated that thiophene derivatives, including this compound, could inhibit DAO effectively. The presence of the formyl group enhances binding affinity, making it a candidate for developing DAO inhibitors .
- Acetylcholinesterase (AChE) : Compounds derived from thiophenes have shown promise in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound possess antimicrobial properties. These compounds have shown cytotoxicity against various bacterial strains, indicating their potential as new antimicrobial agents .
Materials Science
Conductive Polymers and Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in materials science:
- Conductive Polymers : The compound can be polymerized to create conductive materials used in electronics.
- Organic Photovoltaics : Its ability to form π-conjugated systems allows for applications in organic solar cells, enhancing energy conversion efficiency.
Case Study 1: Enzyme Inhibition
A study on the inhibition of D-amino acid oxidase revealed that this compound derivatives exhibited IC50 values ranging from 0.09 µM to 0.36 µM, demonstrating strong inhibitory effects compared to other thiophene derivatives . This positions it as a potential therapeutic agent in treating disorders related to DAO activity.
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial activity of thiophene derivatives found that those containing the formyl group exhibited significant cytotoxicity against Gram-positive and Gram-negative bacteria. This suggests the potential use of these compounds in developing new antibiotics or antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-Formylthiophene-3-carboxylic acid depends on its functional groups and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Thiophene-Based Compounds
Thiophene derivatives share a sulfur-containing aromatic ring but differ in substituent positions and functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Table 2: Physical Properties and Reactivity
Key Research Findings
Reactivity : The formyl group in this compound facilitates condensation reactions (e.g., with hydrazines to form hydrazones), making it valuable in synthesizing Schiff bases and metal complexes . In contrast, Thiophene-2-carboxylic acid’s carboxyl group is more prone to decarboxylation under heat .
Safety Profile : this compound requires stringent exposure controls (e.g., NIOSH-certified respirators) due to suspected mutagenicity, whereas Thiophene-3-acetic acid has milder acute toxicity .
Biological Activity
5-Formylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring with both formyl () and carboxylic acid () functional groups. This unique structure provides it with versatile reactivity, allowing it to participate in various chemical reactions, including nucleophilic additions and hydrogen bonding interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. For instance, studies have demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. Specifically, it may affect the expression of genes related to cell cycle regulation and apoptosis, such as p53 and c-myc .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in several neurological disorders. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance inhibitory potency, with specific analogs demonstrating IC50 values in the low micromolar range .
- Gene Regulation : It may regulate cellular gene expression by repressing transcription factors involved in inflammatory responses, such as NF-kappa-B. This suggests a potential role in modulating immune responses and inflammatory conditions .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiophene carboxylic acids found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Study 2: Anticancer Mechanism
In another investigation focusing on the anticancer effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage .
Concentration (µM) | Apoptosis Rate (%) |
---|---|
10 | 15 |
25 | 35 |
50 | 60 |
Q & A
Q. Basic: What are the key synthetic strategies for preparing 5-Formylthiophene-3-carboxylic acid?
Methodological Answer:
The synthesis of this compound typically involves functional group transformations on thiophene precursors. For example:
- Oxidation of Aldehyde Derivatives : Starting from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS: 104366-23-6), oxidation of the formyl group using potassium permanganate (KMnO₄) under acidic conditions can yield carboxylic acid derivatives .
- Multi-Step Functionalization : Pharmaceutical intermediate synthesis strategies, such as those for benzo[b]thiophene derivatives, may involve protecting group chemistry (e.g., hydroxy-protecting groups) and sequential formylation/carboxylation steps .
- Cross-Coupling Reactions : Thiophene ring functionalization via Suzuki-Miyaura or Ullmann couplings could introduce formyl and carboxylic acid groups at specific positions .
Q. Basic: How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatographic Techniques :
Q. Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
- Chemical Stability : The compound is stable under normal laboratory conditions (20–25°C) but may degrade in the presence of strong oxidizing agents, acids, or bases .
- Storage Recommendations :
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the formyl group.
- Avoid exposure to moisture to prevent hydrolysis of the carboxylic acid .
Q. Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model reaction intermediates, transition states, and activation energies for formylation/carboxylation steps .
- Molecular Docking : Predict biological activity by simulating interactions between derivatives (e.g., amides) and target proteins (e.g., enzymes in tuberculosis or inflammation pathways) .
- Thermodynamic Data : Calculate sublimation enthalpies and phase transitions to optimize purification protocols .
Q. Advanced: What are the contradictions in reported bioactivity data for thiophene-3-carboxylic acid derivatives, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Some studies report anti-inflammatory activity for 5-substituted thiophenes, while others show limited efficacy.
- Resolution Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl, aryl, halogens) to isolate contributing factors .
- Dose-Response Assays : Use standardized in vitro models (e.g., COX-2 inhibition) to validate activity thresholds .
- Metabolic Stability Testing : Assess whether rapid degradation in biological media leads to false negatives .
Q. Advanced: What environmental precautions are required when handling this compound?
Methodological Answer:
- Containment : Use fume hoods to prevent inhalation exposure (Category 4 acute toxicity) and avoid environmental release .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to licensed hazardous waste facilities .
- Ecotoxicity Mitigation : Monitor sulfur oxide (SOₓ) emissions during incineration, as decomposition may release toxic gases .
Q. Basic: What are the incompatible materials and hazardous reactions associated with this compound?
Methodological Answer:
- Incompatibilities :
- Strong Oxidizers (e.g., HNO₃, KMnO₄): Risk of exothermic decomposition .
- Bases/Acids : May catalyze decarboxylation or polymerization .
- Hazardous Decomposition : Heating above 150°C produces CO, CO₂, and sulfur oxides .
Q. Advanced: How can researchers design experiments to study the electrochemical properties of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV) : Characterize redox behavior in aprotic solvents (e.g., DMF) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte .
- Electropolymerization : Investigate its potential as a monomer for conductive polymers by applying anodic potentials in acetonitrile .
- pH-Dependent Studies : Compare reduction potentials in acidic vs. buffered solutions to assess proton-coupled electron transfer mechanisms .
Properties
IUPAC Name |
5-formylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWLJMCEXWXWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355996 | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89324-44-7 | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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